molecular formula C7H7BrClNO B14770227 2-Bromo-6-chloro-3-ethoxypyridine

2-Bromo-6-chloro-3-ethoxypyridine

Cat. No.: B14770227
M. Wt: 236.49 g/mol
InChI Key: PFBNMYLFFZFIKV-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-ethoxypyridine typically involves the halogenation of 3-ethoxypyridine. One common method is the bromination of 3-ethoxypyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated equipment to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-ethoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-3-ethoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-ethoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the final compound derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methylpyridine
  • 2-Bromo-6-methoxypyridine
  • 2-Bromo-6-methylpyridine

Uniqueness

2-Bromo-6-chloro-3-ethoxypyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with an ethoxy group. This combination of substituents provides distinct reactivity and properties compared to similar compounds, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-6-chloro-3-ethoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3

InChI Key

PFBNMYLFFZFIKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

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